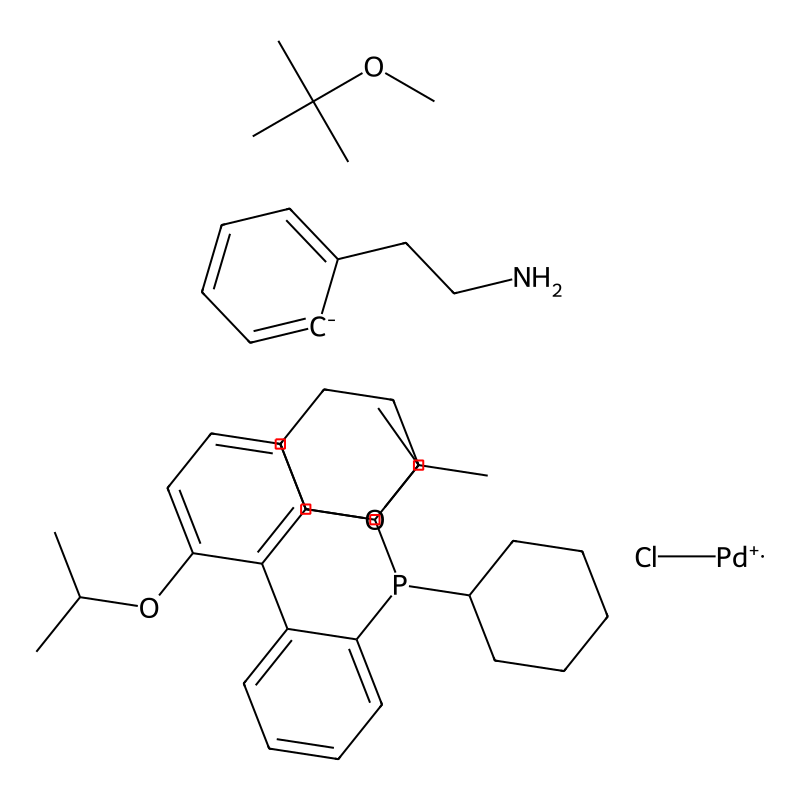

Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermal Dehydrogenative Diels-Alder Reaction

One area of research exploring XPhosPdG1's utility is the thermal dehydrogenative Diels-Alder reaction of styrenes. This reaction involves the cyclization of a diene and a dienophile with the simultaneous removal of hydrogen. XPhosPdG1 demonstrates high catalytic activity and selectivity in this transformation, enabling the efficient synthesis of complex organic molecules. A study published in the Journal of the American Chemical Society showcases the use of XPhosPdG1 for the dehydrogenative Diels-Alder reaction of various styrenes with excellent yields and regioselectivities [].

CN-Cross Coupling Reactions

Another research field investigating XPhosPdG1's potential is CN-cross coupling reactions. These reactions involve the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen nucleophile. XPhosPdG1 exhibits good catalytic activity for CN-cross coupling reactions of 3-halo-2-aminopyridines, a class of important heterocyclic compounds. Research published in Organic Letters demonstrates the effectiveness of XPhosPdG1 in achieving CN-cross coupling of these challenging substrates [].

Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex organometallic compound that features a palladium center coordinated with various ligands. The molecular formula is and it has a molecular weight of approximately 728.7 g/mol. This compound is primarily utilized in research settings, particularly in catalysis, due to its ability to facilitate various

In cross-coupling reactions, the palladium catalyst undergoes a cycle of oxidative addition, transmetallation, reductive elimination, and ligand exchange.

- Oxidative addition: The palladium(II) complex reacts with an organic halide (e.g., aryl bromide) to form a palladium(IV) complex with two organic fragments bonded to the metal center.

- Transmetallation: A second organometallic reagent (e.g., boronic acid) transfers its organic group to the palladium, displacing one of the groups from the first step.

- Reductive elimination: The palladium(II) complex reforms with the two new organic groups bonded together by a carbon-carbon bond, releasing the leaving group from the second reagent.

- Ligand exchange: The catalyst loses any spectator ligands (e.g., solvent molecules) and picks up new ones to prepare for the next cycle.

- Oxidative Addition: The palladium complex reacts with an aryl halide, forming a palladium(II) species.

- Transmetallation: A nucleophile (e.g., an organoboron compound or amine) transfers its group to the palladium center.

- Reductive Elimination: The final product is formed as the palladium returns to its zero oxidation state, regenerating the catalyst for further reactions .

The synthesis of Chloropalladium(1+) typically involves the following steps:

- Preparation of Ligands: The ligands dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane and 2-phenylethanamine are synthesized separately.

- Formation of Palladium Complex: Palladium salts (such as palladium(II) chloride) are reacted with the prepared ligands in an appropriate solvent under controlled conditions to form the desired chloropalladium complex.

- Purification: The resulting product is purified through techniques such as column chromatography or recrystallization to obtain the pure chloropalladium complex .

Chloropalladium(1+) finds applications primarily in:

- Catalysis: Used as a catalyst in various organic transformations including cross-coupling reactions which are essential in pharmaceutical synthesis and material science.

- Research: Employed in studies related to organometallic chemistry and catalysis development.

- Material Science: Potentially useful in developing new materials or polymers through catalytic processes .

Interaction studies involving Chloropalladium(1+) focus on its reactivity with various substrates during catalytic processes. These studies typically evaluate:

- Substrate Scope: How different substrates react under catalysis.

- Mechanistic Pathways: Understanding how the palladium complex facilitates reactions through various mechanistic pathways.

- Catalyst Efficiency: Assessing turnover numbers and rates to determine the efficiency of the catalyst in producing desired products .

Chloropalladium(1+) shares similarities with other palladium complexes, particularly those used in catalysis. Some comparable compounds include:

Chloropalladium(1+) stands out due to its specific ligand arrangement that may offer enhanced selectivity and reactivity in certain catalytic applications, making it a valuable tool in modern synthetic chemistry .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant